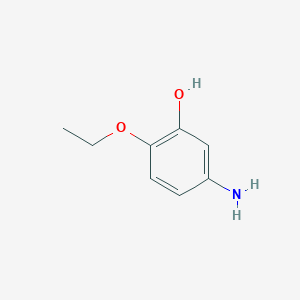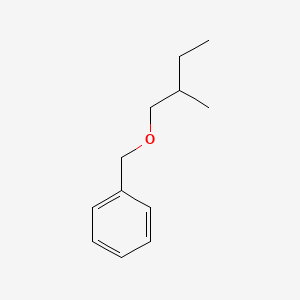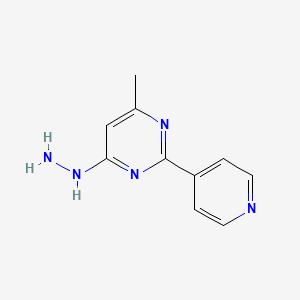
4-Hydrazinyl-6-methyl-2-(pyridin-4-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydrazinyl-6-methyl-2-(pyridin-4-yl)pyrimidine is a heterocyclic compound with the molecular formula C10H11N5. It is a derivative of pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-6-methyl-2-(pyridin-4-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions for a few hours. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is treated with water to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydrazinyl-6-methyl-2-(pyridin-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazine group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like primary amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include azo compounds, hydrazones, and substituted pyrimidines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Hydrazinyl-6-methyl-2-(pyridin-4-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Coordination Chemistry: It serves as a ligand in the synthesis of metal complexes, which have applications in catalysis and material science.
Wirkmechanismus
The mechanism of action of 4-Hydrazinyl-6-methyl-2-(pyridin-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine
- 4-Hydrazinyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine
- 4-(1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine
Uniqueness
4-Hydrazinyl-6-methyl-2-(pyridin-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of specialized ligands and pharmaceutical agents .
Eigenschaften
CAS-Nummer |
61310-34-7 |
|---|---|
Molekularformel |
C10H11N5 |
Molekulargewicht |
201.23 g/mol |
IUPAC-Name |
(6-methyl-2-pyridin-4-ylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C10H11N5/c1-7-6-9(15-11)14-10(13-7)8-2-4-12-5-3-8/h2-6H,11H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
VIHXWWJJHFGFIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)C2=CC=NC=C2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B14144790.png)
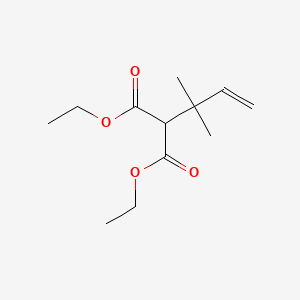


![N-(2,4-dichlorophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B14144821.png)
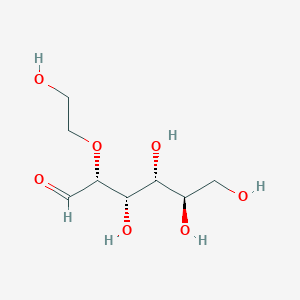

![1-chloro-4-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}phthalazine](/img/structure/B14144833.png)
![[Bis(ethylsulfanyl)methyl]benzene](/img/structure/B14144834.png)


